molecular formula C16H12N4O2 B1594371 1-[(4-Nitrophenyl)azo]naphthalen-2-amine CAS No. 3025-77-2

1-[(4-Nitrophenyl)azo]naphthalen-2-amine

Cat. No. B1594371
CAS RN: 3025-77-2
M. Wt: 292.29 g/mol
InChI Key: VERRKUAVICFWGH-UHFFFAOYSA-N
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Description

Dull reddish blue to reddish violet solid or dark maroon powder. (NTP, 1992)

Scientific Research Applications

  • Intestinal Microflora Alterations : Goldin and Gorbach (1984) investigated the effects of aromatic nitro and azo compounds, including 1-[(4-Nitrophenyl)azo]-2-naphthol, on the production of free amines in the intestines. They found that diet, antibiotics, and Lactobacillus acidophilus significantly influenced these processes (Goldin & Gorbach, 1984).

  • Electronic Coupling in Radical Cations : Nöll et al. (2007) explored the electronic coupling in radical cations of 1,3-bis[di(4-methoxyphenyl)amino]azulene derivatives. This study aids in understanding the electronic properties of compounds like 1-[(4-Nitrophenyl)azo]naphthalen-2-amine (Nöll et al., 2007).

  • Electrochemical Behavior of Azonaphthol Derivatives : Jayadevappa et al. (2006) studied the electroreduction of azodyes, including 1-(4-nitrophenyl)-azo-2-naphthol. This research provides insights into the electrochemical properties of such compounds (Jayadevappa et al., 2006).

  • Nanoparticle Preparation and Properties : Yuan Le et al. (2010) described the preparation of nanosized 1-[(4-methyl-2-nitrophenyl)azo]-2-naphthalenol particles, providing information relevant to the nano-scale manipulation of similar compounds (Yuan Le et al., 2010).

  • Azo-Coupling Reactions in Analytical Chemistry : Pankratov (2004) conducted a quantum-chemical study of azo-coupling reactions involving naphthalen-1-amine, which is structurally related to 1-[(4-Nitrophenyl)azo]naphthalen-2-amine. This research is significant for understanding the chemistry of azo compounds (Pankratov, 2004).

  • Copper Compounds with Azo Ligands : Khamass and Majeed (2022) synthesized new copper complexes using azo ligands, demonstrating the application of such compounds in coordination chemistry (Khamass & Majeed, 2022).

  • Photophysical Characterization for OLEDs : García-López et al. (2014) synthesized organotin compounds derived from Schiff bases, including nitroaromatic naphthalene derivatives, for application in organic light-emitting diodes (OLEDs). This highlights the potential use of 1-[(4-Nitrophenyl)azo]naphthalen-2-amine in optoelectronic devices (García-López et al., 2014).

properties

CAS RN

3025-77-2

Product Name

1-[(4-Nitrophenyl)azo]naphthalen-2-amine

Molecular Formula

C16H12N4O2

Molecular Weight

292.29 g/mol

IUPAC Name

1-[(4-nitrophenyl)diazenyl]naphthalen-2-amine

InChI

InChI=1S/C16H12N4O2/c17-15-10-5-11-3-1-2-4-14(11)16(15)19-18-12-6-8-13(9-7-12)20(21)22/h1-10H,17H2

InChI Key

VERRKUAVICFWGH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)[N+](=O)[O-])N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)[N+](=O)[O-])N

melting_point

365.9 °F (NTP, 1992)

Other CAS RN

3025-77-2

physical_description

Dull reddish blue to reddish violet solid or dark maroon powder. (NTP, 1992)

solubility

less than 0.1 mg/mL at 64° F (NTP, 1992)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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